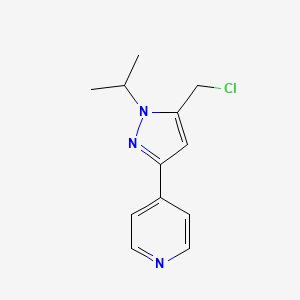
4-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is known for its mild and functional group tolerant reaction conditions .
Biological Activity
The compound 4-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is a member of the pyrazole and pyridine family, known for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications in pharmacology.
- Molecular Formula : C12H14ClN3
- Molecular Weight : 235.71 g/mol
- CAS Number : 1446321-95-4
Biological Activity
Initial studies indicate that this compound exhibits significant biological activities, particularly in pharmacology. The following table summarizes its notable activities:
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity. The presence of the chloromethyl group and isopropyl substituent on the pyrazole ring enhances its interaction with biological targets. Studies have demonstrated that modifications to the pyrazole and pyridine rings can significantly alter the compound's pharmacological profile.
Key Findings from SAR Studies:
- Substituent Variations : Altering the position and type of substituents on the pyrazole ring can lead to variations in binding affinity and selectivity for target receptors .
- Binding Affinity : Compounds with similar structures have shown varying degrees of affinity for muscarinic receptors, with some derivatives exhibiting enhanced potency compared to others .
- Therapeutic Potential : The ability to modulate key receptors involved in neurological disorders suggests a promising therapeutic application for compounds in this class .
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of various pyrazole derivatives, including this compound, found that this compound significantly inhibited cell growth in HeLa cells with an IC50 value of approximately 2 µM. This suggests potential utility in developing anticancer therapies targeting cervical cancer cells.
Case Study 2: Muscarinic Receptor Modulation
Research involving muscarinic M4 receptors demonstrated that this compound acts as a PAM, enhancing acetylcholine's effect on receptor activation. The study quantified binding affinities and cooperativity using radioligand binding assays, showing that modifications to the compound's structure can lead to significant changes in its allosteric properties .
Properties
IUPAC Name |
4-[5-(chloromethyl)-1-propan-2-ylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9(2)16-11(8-13)7-12(15-16)10-3-5-14-6-4-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPIDMJJTHFMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=NC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















